molecular formula C17H15N3O B12886077 5-(2-ethenylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole CAS No. 112206-13-0

5-(2-ethenylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B12886077
CAS No.: 112206-13-0
M. Wt: 277.32 g/mol
InChI Key: AKDCMIKKTIBIGO-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-3-(2-vinylphenyl)-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-3-(2-vinylphenyl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Substitution Reactions: The methoxyphenyl and vinylphenyl groups are introduced through substitution reactions. This can be achieved using suitable aryl halides and vinyl derivatives in the presence of catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the vinyl group.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Ethyl-substituted triazole.

    Substitution: Various functionalized triazole derivatives depending on the substituents introduced.

Scientific Research Applications

5-(3-Methoxyphenyl)-3-(2-vinylphenyl)-1H-1,2,4-triazole: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-(2-vinylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Interaction: The compound can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

5-(3-Methoxyphenyl)-3-(2-vinylphenyl)-1H-1,2,4-triazole: can be compared with other triazole derivatives:

    5-Phenyl-1H-1,2,4-triazole: Lacks the methoxy and vinyl groups, resulting in different chemical properties and biological activities.

    5-(4-Methoxyphenyl)-1H-1,2,4-triazole: Similar to the compound but with the methoxy group in a different position, leading to variations in reactivity and applications.

    3-(2-Phenyl)-1H-1,2,4-triazole: Lacks the methoxy group, which affects its solubility and interaction with biological targets.

The unique combination of methoxyphenyl and vinylphenyl groups in 5-(3-Methoxyphenyl)-3-(2-vinylphenyl)-1H-1,2,4-triazole

Properties

CAS No.

112206-13-0

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

5-(2-ethenylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C17H15N3O/c1-3-12-7-4-5-10-15(12)17-18-16(19-20-17)13-8-6-9-14(11-13)21-2/h3-11H,1H2,2H3,(H,18,19,20)

InChI Key

AKDCMIKKTIBIGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=N2)C3=CC=CC=C3C=C

Origin of Product

United States

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